

Application Note: Comprehensive Spectroscopic Characterization of 2-(4-Amino-3-methylphenyl)acetic acid

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Compound of Interest

Compound Name: 2-(4-Amino-3-methylphenyl)acetic acid

Cat. No.: B2512452

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Abstract: This document provides a detailed guide for the definitive structural characterization of **2-(4-Amino-3-methylphenyl)acetic acid**, a key substituted phenylacetic acid derivative relevant to pharmaceutical and chemical synthesis. We present an integrated analytical workflow employing advanced Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). This note details not only the step-by-step protocols but also the underlying scientific rationale for experimental design and data interpretation, ensuring a robust and reproducible characterization for researchers, chemists, and quality control professionals.

Introduction and Scientific Context

2-(4-Amino-3-methylphenyl)acetic acid is a bifunctional molecule featuring a phenylacetic acid core, substituted with both an amino and a methyl group. This substitution pattern makes it a valuable building block in medicinal chemistry for the synthesis of more complex molecules. Phenylacetic acid derivatives are known for a wide range of biological activities and are often precursors in drug development.^[1] Therefore, unambiguous confirmation of its molecular structure and purity is a critical first step in any research or development pipeline.

This guide moves beyond a simple listing of data, offering a strategic approach to structural elucidation. We will demonstrate how a combination of one-dimensional (¹H, ¹³C) and two-

dimensional (COSY, HSQC, HMBC) NMR experiments, coupled with ESI-HRMS and tandem MS (MS/MS), provides irrefutable evidence for the compound's identity and connectivity.

Molecular Structure and Physicochemical Properties

A clear understanding of the target molecule's structure is foundational to interpreting the spectral data. The numbering convention used throughout this guide is presented below.

Caption: Numbering scheme for **2-(4-Amino-3-methylphenyl)acetic acid**.

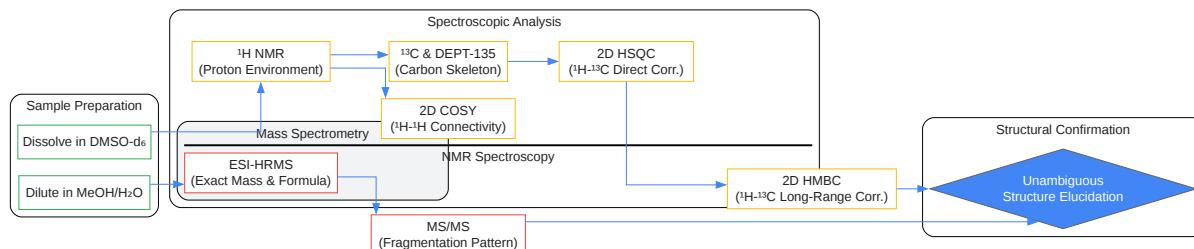
Table 1: Physicochemical Properties

| Property | Value |
|--------------------------|--|
| Molecular Formula | C ₉ H ₁₁ NO ₂ |
| Average Molecular Weight | 165.19 g/mol |

| Monoisotopic Mass | 165.07898 Da |

Experimental Workflow: A Strategic Overview

A multi-technique approach is essential for comprehensive characterization. The workflow below outlines the logical sequence of experiments, from sample preparation to final data integration, ensuring all structural questions are answered systematically.



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Caption: Integrated workflow for spectroscopic characterization.

Sample Preparation Protocols

The quality of spectroscopic data is directly dependent on meticulous sample preparation. The protocols below are optimized for **2-(4-Amino-3-methylphenyl)acetic acid**.

Protocol 1: NMR Sample Preparation

Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity effectively dissolves the zwitterionic character of the amino acid, and importantly, it allows for the observation of exchangeable protons from the amine (-NH₂) and carboxylic acid (-COOH) groups, which provide crucial structural information. Its residual proton signal appears as a pentet around 2.50 ppm.[2][3]

Step-by-Step Procedure:

- Weigh approximately 5-10 mg of **2-(4-Amino-3-methylphenyl)acetic acid** directly into a clean, dry vial.

- Add approximately 0.7 mL of DMSO-d₆ (≥99.9% deuteration).
- Gently vortex or sonicate the mixture until the sample is fully dissolved. A clear, particulate-free solution should be obtained.
- Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
- Cap the NMR tube securely and label it appropriately before analysis.

Protocol 2: Mass Spectrometry Sample Preparation

Rationale for Ionization and Solvent Choice: Electrospray ionization (ESI) is the ideal technique for this polar, non-volatile molecule as it gently generates gas-phase ions from a liquid solution. [4] A solvent system of methanol and water is used to ensure good solubility and efficient ionization. A low concentration is critical to avoid signal suppression and detector saturation.[5]

Step-by-Step Procedure:

- Prepare a stock solution by dissolving ~1 mg of the sample in 1 mL of methanol to create a 1 mg/mL solution.
- Perform a serial dilution. Take 100 µL of the stock solution and dilute it with 900 µL of a 50:50 (v/v) mixture of methanol and water. This yields a working solution of 100 µg/mL.
- For high-sensitivity instruments, a further 1:10 dilution to 10 µg/mL may be necessary.[5]
- If any particulates are visible, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the instrument's fluidics.[5][6]
- Transfer the final solution to an appropriate autosampler vial.

NMR Spectroscopic Analysis and Interpretation

NMR spectroscopy provides the definitive map of the molecule's covalent framework.

¹H NMR: Mapping the Proton Environments

The ¹H NMR spectrum reveals the number of distinct proton types and their neighboring environments through spin-spin coupling.

Expected ^1H NMR Data (500 MHz, DMSO- d_6):

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment (See Structure) | Rationale |
|-------------------------------------|--------------|-------------|-------------------------------|--|
| ~12.1 | br s | 1H | -COOH | <p>The acidic proton is highly deshielded and often appears as a broad singlet.</p> |
| ~6.95 | d | 1H | H-6 | <p>This proton is ortho to the electron-withdrawing CH_2COOH group and shows coupling to H-5.</p> |
| ~6.80 | s | 1H | H-2 | <p>This proton has no adjacent protons, appearing as a singlet (or a very narrow doublet from meta-coupling).</p> |
| ~6.55 | d | 1H | H-5 | <p>This proton is ortho to the electron-donating NH_2 group and coupled to H-6.</p> |

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment (See Structure) | Rationale |
|-------------------------------------|--------------|-------------|-------------------------------|---|
| ~4.90 | br s | 2H | -NH ₂ | Amine protons are exchangeable and typically appear as a broad singlet. |
| ~3.40 | s | 2H | H-7 (-CH ₂ -) | The benzylic methylene protons are adjacent to an aromatic ring and a carbonyl, appearing as a singlet. |

| ~2.05 | s | 3H | H-11 (-CH₃) | The methyl group protons are isolated and appear as a sharp singlet. |

¹³C NMR and DEPT-135: The Carbon Backbone

The ¹³C NMR spectrum identifies all unique carbon atoms, while a DEPT-135 experiment differentiates them by the number of attached protons (CH₃/CH positive, CH₂ negative, Cq/CH no signal).

Expected ¹³C NMR Data (125 MHz, DMSO-d₆):

| Chemical Shift (δ , ppm) | DEPT-135 | Assignment (See Structure) | Rationale |
|----------------------------------|-----------|----------------------------|---|
| ~173.5 | No Signal | C-8 (C=O) | Carbonyl carbons are highly deshielded. |
| ~144.8 | No Signal | C-4 | Aromatic carbon directly attached to the electron-donating amino group. |
| ~130.2 | CH | C-6 | Aromatic methine carbon. |
| ~129.5 | CH | C-2 | Aromatic methine carbon. |
| ~128.0 | No Signal | C-1 | Quaternary aromatic carbon attached to the acetic acid side chain. |
| ~124.3 | No Signal | C-3 | Quaternary aromatic carbon attached to the methyl group. |
| ~114.7 | CH | C-5 | Aromatic methine carbon shielded by the ortho-amino group. |
| ~40.1 | Negative | C-7 (-CH ₂ -) | Aliphatic methylene carbon. |

| ~17.2 | Positive | C-11 (-CH₃) | Aliphatic methyl carbon. |

2D NMR: Confirming Connectivity

Two-dimensional NMR experiments are crucial for assembling the puzzle pieces from 1D spectra into a complete, unambiguous structure.

- ^1H - ^1H COSY (Correlation Spectroscopy): This experiment will show a cross-peak between the aromatic protons at ~ 6.95 ppm (H-6) and ~ 6.55 ppm (H-5), confirming their adjacent relationship on the aromatic ring. No other correlations are expected for the isolated spin systems.
- ^1H - ^{13}C HSQC (Heteronuclear Single Quantum Coherence): This directly links each proton to the carbon it is attached to. It will show correlations between:
 - $\delta\text{H} \sim 6.95$ ppm and $\delta\text{C} \sim 130.2$ ppm (H-6 to C-6)
 - $\delta\text{H} \sim 6.80$ ppm and $\delta\text{C} \sim 129.5$ ppm (H-2 to C-2)
 - $\delta\text{H} \sim 6.55$ ppm and $\delta\text{C} \sim 114.7$ ppm (H-5 to C-5)
 - $\delta\text{H} \sim 3.40$ ppm and $\delta\text{C} \sim 40.1$ ppm (H-7 to C-7)
 - $\delta\text{H} \sim 2.05$ ppm and $\delta\text{C} \sim 17.2$ ppm (H-11 to C-11)
- ^1H - ^{13}C HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing long-range connectivity across quaternary carbons. Key expected correlations include:
 - Methylene protons (H-7) to the carbonyl carbon (C-8), the attached aromatic carbon (C-6), and the quaternary carbon C-1. This definitively links the acetic acid side chain to the ring.
 - Methyl protons (H-11) to the attached quaternary carbon (C-3) and the adjacent ring carbons (C-2 and C-4). This confirms the position of the methyl group.
 - Aromatic proton H-2 to carbons C-4 and C-6, confirming its placement on the ring.

Mass Spectrometry Analysis

Mass spectrometry provides the molecular formula and key fragmentation data that corroborates the structure determined by NMR.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which is used to determine the elemental composition.

Table 4: Expected HRMS Data

| Ion Mode | Adduct | Calculated m/z | Measured m/z | Δ (ppm) | Elemental Composition |
|----------|-----------|----------------|------------------|---------|-----------------------|
| Positive | $[M+H]^+$ | 166.08626 | To be determined | < 5 | $C_9H_{12}NO_2^+$ |

| Negative | $[M-H]^-$ | 164.07170 | To be determined | < 5 | $C_9H_{10}NO_2^-$ |

Tandem Mass Spectrometry (MS/MS)

By selecting the parent ion ($[M+H]^+$, m/z 166.086) and inducing fragmentation, we can observe characteristic losses that reflect the molecule's structure. The most common fragmentation pathway for such acids is the loss of the carboxyl group.^{[7][8]}

Table 5: Predicted MS/MS Fragmentation of $[M+H]^+$

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
|---------------------|--------------------|----------------|---|
| 166.086 | 120.081 | HCOOH (46.005) | $[M+H - HCOOH]^+$ (Benzylic carbocation) |

| 166.086 | 149.060 | NH_3 (17.026) | $[M+H - NH_3]^+$ |

The primary and most diagnostic fragmentation is the loss of formic acid (decarboxylation), leading to a stable benzylic cation at m/z 120.081. This is a hallmark fragmentation for phenylacetic acid derivatives.

Conclusion

The combination of one- and two-dimensional NMR spectroscopy provides a complete and unambiguous assignment of all proton and carbon signals, confirming the covalent bonding framework of **2-(4-Amino-3-methylphenyl)acetic acid**. High-resolution mass spectrometry validates the elemental composition, while tandem MS/MS corroborates the presence of the key acetic acid functional group through its characteristic fragmentation pattern. The application of this integrated workflow ensures the highest level of confidence in the structural identity and purity of the target compound, which is essential for its application in research and development.

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